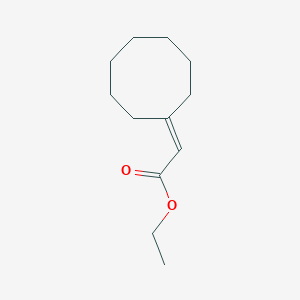

环辛基亚乙酸乙酯

描述

Ethyl cyclooctylideneacetate, also known as Ethyl 2-cyclohexylideneacetate, is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.24 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

While specific synthesis methods for Ethyl cyclooctylideneacetate were not found, a related compound, Ethyl cyanoacetate, has been studied extensively. It has been used in the synthesis of coumarin-3-carboxylate ester through a process involving Knoevenagel condensation followed by selective cyclization . This process involves reacting various salicylaldehydes with ethyl cyanoacetate .

Molecular Structure Analysis

The molecular structure of Ethyl cyclooctylideneacetate is based on structures generated from information available in ECHA’s databases . The InChI key for this compound is MCWDXHYYYNGYGK-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl cyclooctylideneacetate were not found, studies on Ethyl cyanoacetate provide some insights. The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Physical And Chemical Properties Analysis

Ethyl cyclooctylideneacetate is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

科学研究应用

环庚烯衍生物的合成

环丙基亚乙酸乙酯是合成环庚烯衍生物的关键反应物。Saito 和 Takeuchi (2007) 的一项研究证明了使用镍催化的 [4+3] 环加成反应来生产这些衍生物。这个过程提供了一种合成环庚烯的新方法,强调了它在有机化学应用中的潜力 (Saito & Takeuchi, 2007)。

共环化反应的催化

在另一项研究中,环丙基亚乙酸乙酯被用于镍催化的 [3 + 2 + 2] 共环化反应与炔烃,正如 Saito、Masuda 和 Komagawa (2004) 所详细描述的那样。该反应有效地合成了环庚二烯衍生物,突出了该化合物在引入吸电子基团时的反应性 (Saito, Masuda, & Komagawa, 2004)。

双环化合物的形成

Maeda 和 Saito (2007) 报道了环丙基亚乙酸乙酯在 [3+2+2] 环加成反应中与二炔烃的应用。该反应由镍(0) 催化,生成 7,6- 和 7,5- 稠合双环化合物,展示了其在生成复杂分子结构方面的多功能性 (Maeda & Saito, 2007)。

二聚化过程

Kawasaki、Saito 和 Yamamoto (2002) 的一项研究集中在使用 Ni(0) 催化剂二聚化环丙基亚乙酸乙酯。这个过程导致环状或线性化合物的形成,这取决于底物和催化剂配体,说明了该化合物在不同合成策略中的用途 (Kawasaki, Saito, & Yamamoto, 2002)。

环丙基亚碳酸酯的改进合成

Spitzner 和 Swoboda (1986) 描述了环丙基亚乙酸乙酯及其类似物的改进合成。这些是使用酸催化的 Wittig 反应生产的,随后在双 Michael 反应中用于产生螺环丙基取代的双环[2.2.2]辛烷 (Spitzner & Swoboda, 1986)。

属性

IUPAC Name |

ethyl 2-cyclooctylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNNLCEQAFVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554046 | |

| Record name | Ethyl cyclooctylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cyclooctylideneacetate | |

CAS RN |

1903-24-8 | |

| Record name | Ethyl 2-cyclooctylideneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclooctylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

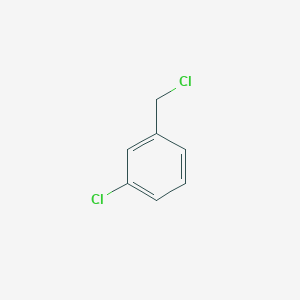

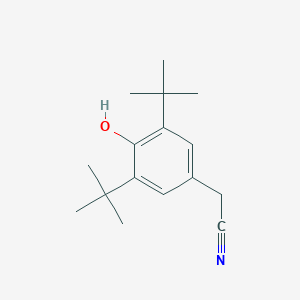

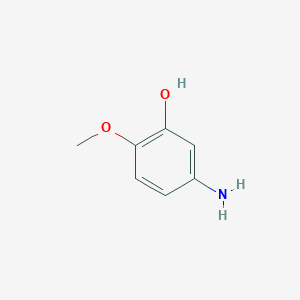

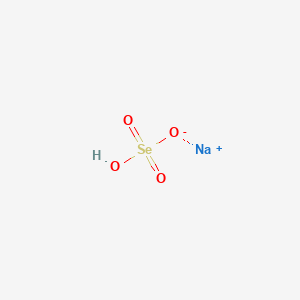

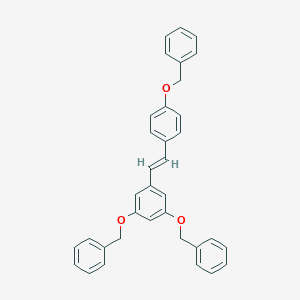

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)